3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one
CAS No.: 2320177-37-3
Cat. No.: VC5853392
Molecular Formula: C9H13N3OS
Molecular Weight: 211.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2320177-37-3 |
---|---|
Molecular Formula | C9H13N3OS |
Molecular Weight | 211.28 |
IUPAC Name | 3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one |
Standard InChI | InChI=1S/C9H13N3OS/c1-12-6-5-11-9(12)14-7-3-2-4-10-8(7)13/h5-7H,2-4H2,1H3,(H,10,13) |
Standard InChI Key | QUDKQMJZIGXXAA-UHFFFAOYSA-N |
SMILES | CN1C=CN=C1SC2CCCNC2=O |
Introduction
Chemical Properties and Structural Features
Molecular Characteristics
The compound (CAS No. 2320177-37-3) has the molecular formula C₉H₁₃N₃OS and a molecular weight of 211.28 g/mol. Its IUPAC name, 3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one, reflects the integration of a piperidin-2-one ring and a 1-methylimidazole group connected via a sulfur atom. Key spectroscopic data include:
Property | Value | Source |
---|---|---|
CAS No. | 2320177-37-3 | |
Molecular Formula | C₉H₁₃N₃OS | |
Molecular Weight | 211.28 g/mol | |
IUPAC Name | 3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one |
Reactivity and Stability
The compound’s reactivity is influenced by its functional groups:
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Thioether linkage: Susceptible to oxidation (e.g., with KMnO₄) and reduction (e.g., with LiAlH₄).
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Carbonyl group: May participate in nucleophilic additions or serve as a hydrogen-bond acceptor.
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Imidazole ring: Capable of π-π stacking and hydrogen bonding, which are critical for biological interactions .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis typically involves sequential steps to form the thioether bond and introduce the carbonyl group. A representative approach includes:
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Thioether formation: Reacting a piperidine derivative with 1-methyl-1H-imidazole-2-thiol under basic conditions .
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Carbonyl introduction: Oxidizing a secondary alcohol or employing ketone-forming reactions.
Industrial Methods
Industrial-scale production emphasizes continuous flow processes to enhance yield and purity. Atom-economical strategies, such as catalytic thiol-ene coupling, are prioritized to minimize waste .
Compound | Cell Line | IC₅₀ (µM) | Source |
---|---|---|---|
Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | HCT-116 (colon) | 1.9 | |
Benzo[ d]imidazole-2-amine derivatives | HCT116 | 4.53 |
The imidazole moiety in 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one may similarly interact with tubulin or kinase targets, though validation is required .
Research Findings and Emerging Applications
Enzyme Inhibition
Piperidine derivatives are potent inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in Mycobacterium tuberculosis, with IC₅₀ values of 8–10 µM . This suggests potential utility in antitubercular drug development.
Neuropharmacology
Imidazopiperidine analogs, such as PF-232798, act as CCR5 antagonists with improved absorption profiles, highlighting the therapeutic promise of this structural class in HIV treatment .
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